1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
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Overview
Description
The compound contains several functional groups including a furan ring, a phenyl ring, a 1,2,4-triazole ring, a sulfanyl group, an acetyl group, a piperidine ring, and a carboxylic acid group . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .
Molecular Structure Analysis
The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis
Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The molecular formula of the compound is C20H20N4O4S and the molecular weight is 412.46 .Scientific Research Applications
Analytical Development and Validation
A study by Varynskyi et al. (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient (API) in injection solutions. This method is based on high-performance liquid chromatography with diode-array detection, showing specificity and meeting requirements of linearity, precision, and accuracy Development and validation of HPLC-DAD method.
Synthesis and Biological Activity
Research on the synthesis and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, has led to new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives. These compounds, including ones with a piperidine moiety, displayed activity against tested microorganisms, highlighting their potential as antimicrobial agents Design, synthesis and antimicrobial activities of some azole derivatives.
Pharmacological Evaluation
A novel series of compounds incorporating the furan-2-yl and piperidine moieties were synthesized and evaluated for their antidepressant and antianxiety activities. The study found significant activity in models of depression and anxiety, suggesting the therapeutic potential of these derivatives Design, synthesis and pharmacological evaluation of some novel derivatives.
Future Directions
properties
IUPAC Name |
1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-17(23-10-8-14(9-11-23)19(26)27)13-29-20-22-21-18(16-7-4-12-28-16)24(20)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVTZHFXEOSACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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